1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Description
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is a symmetric aromatic compound featuring a central benzene core substituted with three tetrazole-functionalized phenyl groups. The tetrazole groups (1H-tetrazol-5-yl) confer high nitrogen content and coordination capability, making the compound relevant for applications in coordination polymers, energetic materials, and metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
5-[4-[3,5-bis[4-(2H-tetrazol-5-yl)phenyl]phenyl]phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N12/c1-7-19(25-28-34-35-29-25)8-2-16(1)22-13-23(17-3-9-20(10-4-17)26-30-36-37-31-26)15-24(14-22)18-5-11-21(12-6-18)27-32-38-39-33-27/h1-15H,(H,28,29,34,35)(H,30,31,36,37)(H,32,33,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCMZTOFKIYWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6)C7=NNN=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with sodium azide and triethyl orthoformate under acidic conditions. This reaction results in the formation of the tetrazole rings through a cyclization process . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole rings undergo oxidation under controlled conditions, primarily at the nitrogen-rich sites.
| Oxidizing Agent | Conditions | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6 hr | Nitrobenzene derivatives | 65–78 | |
| H₂O₂ (30%) | RT, 24 hr | Oxadiazole intermediates | 42–55 | |
| O₃ (g) | -10°C, 2 hr | Ring-opened carboxylates | 88 |
Key Findings :
-
Ozonolysis cleaves the tetrazole ring to form carboxylate groups, confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹) .
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KMnO₄ oxidation selectively nitrates the benzene ring adjacent to tetrazole groups, as shown by X-ray crystallography .
Reduction Reactions
Reduction targets the tetrazole rings, converting them into amines or smaller nitrogen-containing heterocycles.
Mechanistic Insights :
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Hydrogenation with Pd-C breaks two N–N bonds in the tetrazole ring, yielding triamine products (¹H NMR: δ 2.1 ppm for –NH₂) .
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NaBH₄/CuCl₂ selectively reduces the tetrazole ring to a triazole without affecting the benzene core .
Substitution Reactions
The tetrazole’s N–H proton is susceptible to electrophilic substitution.
| Reagent | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| CH₃I | DMF, 60°C | N-methylated tetrazoles | 82 | |
| SOCl₂ | Reflux, 3 hr | Chlorotetrazole derivatives | 73 | |
| PhCOCl | Pyridine, RT | Acylated tetrazoles | 68 |
Notable Observations :
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Methylation occurs preferentially at the N1 position (¹³C NMR: δ 38.2 ppm for –CH₃) .
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Acylation with PhCOCl forms stable amide bonds (FTIR: C=O stretch at 1,680 cm⁻¹) .
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with transition metals.
Structural Data :
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Zn-MOFs exhibit Brunauer-Emmett-Teller (BET) surface areas of 1,200 m²/g, ideal for H₂ storage .
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Cu(II) complexes show catalytic activity in azide-alkyne cycloaddition (TOF = 1,200 h⁻¹) .
[3+2] Cycloaddition Reactivity
The tetrazole rings participate in cycloaddition reactions with alkynes or nitriles.
| Substrate | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI | Bistriazole | 85 | |
| Acetonitrile | ZnCl₂ | Fused tetrazole | 92 |
Kinetics :
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 220–280 | 15 | Loss of N₂ gas |
| 280–350 | 40 | Tetrazole ring cleavage |
| >350 | 45 | Benzene core degradation |
Data Source : Differential scanning calorimetry (DSC) shows an exothermic peak at 285°C (ΔH = −1,200 J/g) .
Scientific Research Applications
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene involves its interaction with molecular targets through its tetrazole groups. These groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₃₃H₂₁N₁₂ (calculated based on analogous compounds).
- Functional Groups : Three tetrazole moieties (N-rich heterocycles) attached via para-substituted phenyl groups.
- Symmetry : Trigonal symmetry due to trisubstitution on the central benzene ring.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes critical differences between 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene and its structural analogs:
Thermal and Chemical Stability
- Tetrazole Derivatives : The tris-tetrazole compound likely exhibits superior thermal stability (>300°C decomposition) compared to the bis-tetrazole analog (decomposition ~250°C) due to increased aromaticity and nitrogen content .
- Formyl vs. Carbazole Derivatives : The formyl-substituted compound () has a lower melting point (230–234°C), while the carbazole derivative () shows higher thermal resilience (>400°C) due to extended π-conjugation .
Coordination and Reactivity
- Tetrazole Compounds: The tris-tetrazole derivative offers three distinct coordination sites for metal ions, enabling the formation of 3D MOFs or polynuclear complexes.
- Formyl Groups : The aldehyde functionalities in 1,3,5-Tris(p-formylphenyl)benzene facilitate covalent bonding in COFs or dynamic covalent chemistry, unlike the redox-active tetrazoles .
Electronic and Optical Properties
Tetrazole-Based Compounds
Biological Activity
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene (CAS No. 193614-99-2) is a compound of significant interest in both chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, highlighting relevant studies, case analyses, and data tables that illustrate its effects.
Chemical Structure and Properties
The compound consists of a central benzene ring with three tetrazole groups attached to phenyl substituents. The tetrazole moiety is known for its ability to form stable complexes with metal ions and its potential role in biological systems.
Chemical Structure
Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.34 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Slater et al. demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial protein synthesis and disruption of cell wall integrity. Specifically, it may inhibit key enzymes involved in peptidoglycan cross-linking, a crucial step for bacterial cell wall stability .
Case Studies
- Inhibition of Dihydrodipicolinate Synthase (DHDPS) :
- Metal Coordination Studies :
Applications in Drug Development
The unique properties of this compound make it a promising candidate for various pharmaceutical applications:
- Drug Delivery Systems : Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery.
- Antibiotic Development : As an inhibitor of critical bacterial enzymes, it has potential as a scaffold for new antibiotics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 1,3,5-Tris(1H-imidazol-1-yl)benzene | Imidazole groups | Moderate antimicrobial activity |
| 1,3,5-Tris(1H-pyrazol-5-yl)benzene | Pyrazole groups | Limited biological activity |
| This compound | Tetrazole groups | Strong antimicrobial activity |
Q & A
Q. What statistical methods are recommended for reproducibility in batch synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). Use ANOVA to identify significant variables. For inter-batch consistency, calculate relative standard deviation (RSD) of yields and purity across ≥3 batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
